3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1451391-12-0
VCID: VC3404786
InChI: InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl
Molecular Formula: C12H14BBrClFO2
Molecular Weight: 335.41 g/mol

3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester

CAS No.: 1451391-12-0

VCID: VC3404786

Molecular Formula: C12H14BBrClFO2

Molecular Weight: 335.41 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester - 1451391-12-0

Description

3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester is a complex organic compound with the molecular formula C12H14BBrClFO2 and a CAS number of 1451391-12-0. This compound is characterized by its halogenated structure, featuring bromine, chlorine, and fluorine substituents on a phenyl ring, along with a boronic acid moiety protected by a pinacol ester group. The unique arrangement of these substituents imparts specific electronic properties and reactivity to the molecule, making it valuable in synthetic organic chemistry, particularly in Suzuki-Miyaura coupling reactions .

Hazard Information

  • Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).

  • Precautionary Statements: P261 (avoid breathing dust), P305 (wash thoroughly after handling), P351 (rinse with water), P338 (if irritation persists, seek medical advice) .

Synthesis and Preparation

The synthesis of 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester typically involves the reaction of the corresponding arylboronic acid with pinacol. This process is often carried out in a solvent like diethyl ether, followed by purification using flash column chromatography .

Applications in Synthetic Chemistry

This compound is primarily used as a reactant in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules. The pinacol ester group undergoes transesterification with a base during these reactions, generating a reactive boron species that participates in C-C bond formation with the coupling partner .

Research Findings and Potential Applications

Research into compounds like 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester focuses on their reactivity and potential applications in drug design. The unique arrangement of halogens can influence binding affinity and specificity toward particular enzymes or receptors, making them valuable in targeted therapeutic applications.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester1451391-12-0Similar halogenated structure; different position
6-Bromo-3-Chloro-2-fluorophenylboronic acid pinacol ester1451391-14-2Different halogen positions
6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester1451391-13-1Contains a methoxy group; affects reactivity

These compounds share structural similarities but differ in the arrangement of their substituents, which can significantly affect their electronic properties and reactivity.

CAS No. 1451391-12-0
Product Name 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester
Molecular Formula C12H14BBrClFO2
Molecular Weight 335.41 g/mol
IUPAC Name 2-(3-bromo-6-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3
Standard InChIKey KYWBYZAWFOMLMJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl
PubChem Compound 74789426
Last Modified Aug 16 2023

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